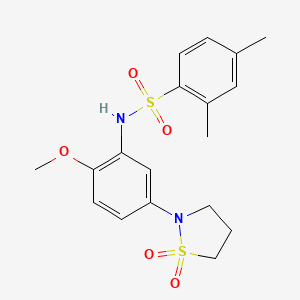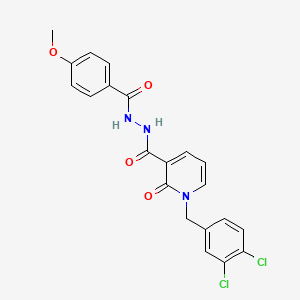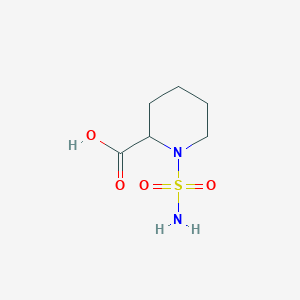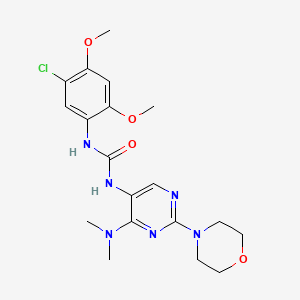
(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C18H17BrCl2N2OS and its molecular weight is 460.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
The synthesis of thiazolidine and thiazole derivatives, including compounds structurally related to "(E)-2-(2-(benzylimino)thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone hydrobromide," is a significant area of research. These compounds are synthesized through reactions like condensation, nucleophilic substitution, and cyclization processes. For instance, the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N′-diphenylthiourea leads to the formation of thiazolidin-2-ones, showcasing a methodology for constructing similar thiazolidine frameworks (Potikha, Turov, & Kovtunenko, 2008).
Pharmacological Applications
Compounds with thiazolidine cores have been investigated for their pharmacological potential. Research includes the synthesis and evaluation of nitrogen and sulfur-containing heterocyclic compounds, exploring their antibacterial and antifungal activities. For example, a study on microwave-assisted synthesis and the pharmacological evaluation of azetidinones and thiazolidinones revealed their significant antibacterial properties against common pathogens (Mistry & Desai, 2006).
Material Science and Corrosion Inhibition
Thiazole derivatives have shown promising results as corrosion inhibitors, indicating their potential application in protecting metals in aggressive environments. A study focusing on the inhibition efficiency of thiazole derivatives on steel corrosion in hydrochloric acid solution provides insights into the practical applications of these compounds in industrial settings (Yadav, Sharma, & Kumar, 2015).
特性
IUPAC Name |
2-(2-benzylimino-1,3-thiazolidin-3-yl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2OS.BrH/c19-15-7-6-14(10-16(15)20)17(23)12-22-8-9-24-18(22)21-11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSBHZFNJQGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NCC2=CC=CC=C2)N1CC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)
![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)

